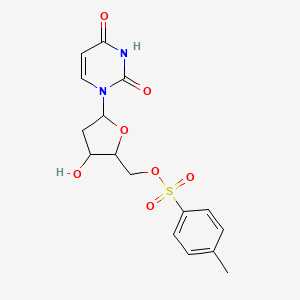

2'-Deoxy-5'-O-p-toluenesulfonyluridine

Description

Contextualization within Nucleoside Chemistry and Modifications

Nucleoside chemistry is a field dedicated to the study and modification of nucleosides, the fundamental building blocks of DNA and RNA. The modification of nucleosides is a critical area of research, as it can lead to the development of compounds with altered biological activities. These modifications can be made to the nucleobase, the sugar moiety, or the phosphodiester backbone.

The introduction of a tosyl group at the 5'-position of 2'-deoxyuridine (B118206) is a prime example of a strategic modification of the sugar moiety. rsc.org The tosyl group is an excellent leaving group, meaning it can be easily displaced by a wide range of nucleophiles in a chemical reaction known as nucleophilic substitution. beilstein-journals.orgprepchem.comdanaher.com This property is paramount, as it allows chemists to readily introduce a variety of functional groups at the 5'-position of the deoxyuridine molecule. nih.gov

The tosylation of the 5'-hydroxyl group is a common strategy to activate this position for subsequent chemical transformations. beilstein-journals.org This activation is crucial because the hydroxyl group itself is a poor leaving group. danaher.com By converting it into a tosylate ester, the reactivity of the 5'-carbon is significantly enhanced, making it a focal point for the synthesis of a diverse range of nucleoside analogs. nih.gov

Significance as a Key Intermediate in Organic Synthesis

The true value of 2'-Deoxy-5'-O-p-toluenesulfonyluridine lies in its role as a key intermediate in the synthesis of more complex and often biologically active molecules. Its ability to undergo nucleophilic substitution reactions with a high degree of efficiency and predictability makes it a workhorse in the synthetic chemist's toolbox.

A prominent application of this compound is in the synthesis of 5'-modified nucleosides, which are of great interest in the development of antiviral and anticancer agents. nih.govkoreascience.kr For instance, the tosyl group can be readily displaced by an azide (B81097) ion (N₃⁻) to yield 5'-azido-2'-deoxyuridine. prepchem.comnih.gov This azido (B1232118) derivative can then be further modified, for example, through reduction to an amino group, to create 5'-amino-2'-deoxyuridine. nih.govnih.gov These 5'-amino-modified nucleosides are valuable building blocks for the synthesis of modified oligonucleotides and can be conjugated to other molecules like fluorophores or biotin. nih.gov

The following table summarizes the key properties of this compound:

| Property | Value |

| CAS Number | 27999-47-9 |

| Molecular Formula | C₁₆H₁₈N₂O₇S |

| Molecular Weight | 382.39 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 155-158 °C |

Furthermore, this compound serves as a precursor in the synthesis of modified oligonucleotides, which are short single or double-stranded DNA or RNA molecules that have a wide range of applications in molecular biology and medicine. While the direct incorporation of tosylated nucleosides into solid-phase oligonucleotide synthesis is not the standard method, they are crucial for preparing the necessary phosphoramidite (B1245037) building blocks with 5'-modifications. danaher.comnih.govnih.govatdbio.comatdbio.com The phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA. danaher.comatdbio.com

The versatility of this compound is further highlighted by its use in the preparation of various other nucleoside analogs. The displacement of the tosyl group can be achieved with a variety of nucleophiles, including halides, thiols, and alkoxides, leading to a vast library of 5'-substituted deoxyuridine derivatives. This chemical tractability makes it an invaluable starting material for exploring structure-activity relationships in the quest for new therapeutic agents.

The table below provides examples of nucleophilic substitution reactions using this compound as the starting material.

| Nucleophile | Product |

| Sodium azide (NaN₃) | 5'-Azido-2'-deoxyuridine |

| Lithium azide (LiN₃) | 5'-Azido-2'-deoxyuridine |

| Ammonia (NH₃) | 5'-Amino-2'-deoxyuridine (via reduction of the azide) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H18N2O7S |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C16H18N2O7S/c1-10-2-4-11(5-3-10)26(22,23)24-9-13-12(19)8-15(25-13)18-7-6-14(20)17-16(18)21/h2-7,12-13,15,19H,8-9H2,1H3,(H,17,20,21) |

InChI Key |

CNGFNNCQXVJZDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=CC(=O)NC3=O)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2 Deoxy 5 O P Toluenesulfonyluridine and Its Analogues

Classical Esterification of 2'-Deoxyuridine (B118206) with p-Toluenesulfonyl Chloride

The most direct route to 2'-Deoxy-5'-O-p-toluenesulfonyluridine is the classical esterification reaction between 2'-deoxyuridine and p-toluenesulfonyl chloride (TsCl). researchgate.net This reaction involves the nucleophilic attack of a hydroxyl group from the nucleoside onto the electrophilic sulfur atom of TsCl. nih.gov

Achieving regioselectivity is paramount in the direct tosylation of 2'-deoxyuridine. The primary 5'-hydroxyl group is inherently more reactive than the secondary 3'-hydroxyl due to reduced steric hindrance, making it the kinetic target for sulfonylation. acs.org However, to minimize the formation of the 3'-O-tosylated and 3',5'-di-O-tosylated byproducts, reaction conditions must be carefully optimized.

Key parameters that are manipulated to enhance selectivity include temperature, stoichiometry, and reaction time. youtube.combeilstein-journals.org Lowering the reaction temperature and using a slight excess of TsCl generally favors the formation of the 5'-O-tosyl product. Prolonged reaction times or higher temperatures can lead to a loss of selectivity and the formation of undesired side products. youtube.com Studies on the tosylation of other polyols, such as carbohydrates, have shown that a molar ratio of tosylating agent to substrate, reaction time, and temperature are critical interacting factors that must be co-optimized to maximize the yield of the desired mono-substituted product. beilstein-journals.orgfiu.edu

| Substrate | Tosylation Reagent | Base | Solvent | Temperature | Time | Yield of 5'-O-Tosyl Product | Reference |

|---|---|---|---|---|---|---|---|

| 2'-Deoxyuridine | TsCl (1.1 eq) | Pyridine (B92270) | Pyridine | 0°C to RT | 12-24 h | Moderate to Good | acs.orgchemscene.com |

| Thymidine (B127349) | TsCl (4 eq) | Pyridine | Pyridine | 3°C | 60 h | 71% | cam.ac.uk |

| Adenosine | TsCl / (Bu3Sn)2O | Pyridine | MeOH / Benzene | Reflux | N/A | Good | nih.gov |

| Methyl Mannoside | TsCl (1.5 eq) | DIPEA (4 eq) | Solvent-free | 75°C | N/A | ~60% | youtube.com |

The formation of sulfonate esters from alcohols and sulfonyl chlorides requires a base. mdpi.commdpi.com The base, typically a tertiary amine like pyridine or triethylamine, serves two primary functions. nih.govumich.edu Firstly, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. mdpi.com This is crucial as the accumulation of acid can lead to side reactions, including the degradation of acid-sensitive substrates.

Secondly, certain bases, particularly pyridine and 4-dimethylaminopyridine (B28879) (DMAP), can act as nucleophilic catalysts. researchgate.net The base attacks the sulfonyl chloride to form a highly reactive sulfonylammonium salt intermediate (e.g., p-toluenesulfonylpyridinium chloride). researchgate.netyoutube.com This intermediate is more susceptible to nucleophilic attack by the alcohol's hydroxyl group than TsCl itself, thereby accelerating the rate of esterification. The choice of base is critical; while pyridine is commonly used, the more nucleophilic DMAP is often used in catalytic amounts to significantly increase reaction rates. nih.gov

Solid-Phase Synthesis Approaches for Nucleoside Analogues

Solid-phase synthesis (SPS) offers a powerful and automatable platform for the preparation of nucleoside analogues and oligonucleotides. The core principle involves covalently attaching the initial nucleoside to an insoluble polymer support, or resin, and then performing subsequent chemical transformations. The key advantage is that excess reagents and soluble byproducts are removed by simple filtration and washing of the resin, dramatically simplifying purification at each step. researchgate.net

In a typical approach for synthesizing 5'-modified analogues, 2'-deoxyuridine is first attached to a solid support, such as controlled-pore glass (CPG) or polystyrene resin, via a linker connected to its 3'-hydroxyl group. acs.org A common strategy involves using a 3'-O-succinyl hemiester of the nucleoside for this attachment. The 5'-hydroxyl group is temporarily protected, often with an acid-labile DMT group, during the initial loading onto the support.

The synthesis of a 5'-tosylated analogue on a solid support would proceed as follows:

Attachment: The 3'-linked 5'-O-DMT-2'-deoxyuridine is covalently bound to the solid support.

Deprotection: The resin is treated with a mild acid (e.g., trichloroacetic acid) to remove the DMT group, exposing the free 5'-hydroxyl group.

Tosylation: A solution of p-toluenesulfonyl chloride and a suitable base (e.g., pyridine or N-methylimidazole) in an anhydrous solvent is added to the resin. The reaction is allowed to proceed, resulting in the formation of the 5'-O-tosyl group on the support-bound nucleoside.

Washing: The resin is thoroughly washed to remove all excess TsCl, base, and the HCl salt byproduct.

Cleavage: The final this compound analogue is cleaved from the solid support using a specific reagent (e.g., ammonia) that breaks the 3'-linker.

This methodology is highly adaptable for creating libraries of nucleoside analogues, as the support-bound intermediate with the free 5'-hydroxyl can be subjected to various modification reactions in parallel.

Mechanochemical Synthesis Techniques for Tosylated Nucleosides

The pursuit of sustainable and efficient chemical transformations has led to a growing interest in mechanochemistry, a field that utilizes mechanical force to induce chemical reactions. youtube.com This solvent-free or nearly solvent-free approach offers significant advantages over traditional solution-based synthesis, including reduced waste, lower energy consumption, and often, accelerated reaction rates. youtube.com In the realm of nucleoside chemistry, mechanochemical methods, particularly ball milling and grinding, have emerged as powerful tools for a variety of modifications, including the introduction of protecting groups and the displacement of leaving groups.

Recent advancements have demonstrated the feasibility of preparing alkyl tosylates under solvent-free conditions through simple grinding methods. researchgate.netsciencemadness.org These techniques can be adapted for the selective tosylation of the primary 5'-hydroxyl group of nucleosides like 2'-deoxyuridine to furnish this compound. The general approach involves the solid-state reaction of the nucleoside with p-toluenesulfonyl chloride in the presence of a solid base, such as potassium carbonate. researchgate.netresearchgate.net For nucleosides, which can be less reactive than simple primary alcohols, a stronger base like potassium hydroxide (B78521) may be beneficial to facilitate the reaction. researchgate.net

A plausible mechanochemical procedure for the synthesis of this compound would involve grinding 2'-deoxyuridine with p-toluenesulfonyl chloride and a suitable base in a mortar and pestle or a ball mill. The reaction progress can be monitored by thin-layer chromatography. The solid-state nature of the reaction simplifies the work-up, often requiring just an extraction to isolate the product. sciencemadness.org

Liquid-assisted grinding (LAG) is a related technique where a minimal amount of liquid is added to the solid reactants during milling. This can enhance reaction rates and selectivity by improving the contact and mobility of the reactants. For the tosylation of nucleosides, the addition of a small amount of an appropriate solvent could potentially optimize the reaction conditions.

The following table presents research findings for the mechanochemical tosylation of various primary alcohols, which serve as analogues for the 5'-hydroxyl group of 2'-deoxyuridine. These results highlight the efficiency and general applicability of this solvent-free methodology. researchgate.net

Table 1: Mechanochemical Tosylation of Primary Alcohols

| Entry | Alcohol | Base | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Methanol (B129727) | K₂CO₃ | 5 | 89 |

| 2 | Ethanol | K₂CO₃ | 5 | 91 |

| 3 | 1-Propanol | KOH | 15 | 88 |

| 4 | 1-Butanol | KOH | 15 | 90 |

| 5 | 1-Octanol | KOH | 15 | 91 |

This data is based on the tosylation of analogous primary alcohols and serves as a reference for the potential application to 2'-deoxyuridine. researchgate.net

The successful application of mechanochemistry to the synthesis of other complex nucleoside derivatives, such as the multi-step synthesis of 5'-thioadenosine (B1216764) 5'-pyrophosphate using vibration ball milling, further underscores the potential of this technology for the efficient and environmentally benign production of this compound and its analogues.

Iii. Reactivity and Reaction Mechanisms of 2 Deoxy 5 O P Toluenesulfonyluridine

Nucleophilic Displacement Reactions of the 5'-Tosyl Group

The electron-withdrawing nature of the tosyl group makes the C5' carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to the synthesis of a diverse array of 5'-modified 2'-deoxynucleosides.

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). The pathway taken depends on factors such as the structure of the substrate, the nature of the leaving group, the strength of the nucleophile, and the solvent.

For 2'-Deoxy-5'-O-p-toluenesulfonyluridine, the reaction at the 5'-position overwhelmingly proceeds via an SN2 mechanism . This is due to several contributing factors:

Substrate Structure: The tosyl group is attached to a primary carbon (C5'), which is sterically unhindered. Primary substrates strongly favor the SN2 pathway because the backside attack by the nucleophile is readily achievable.

Leaving Group: The tosylate anion is a highly stable, excellent leaving group due to the resonance delocalization of its negative charge. This facilitates the displacement reaction.

Carbocation Instability: The alternative SN1 pathway would require the formation of a primary carbocation at the 5'-position. Primary carbocations are highly unstable and their formation is energetically unfavorable.

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of this bimolecular reaction is dependent on the concentration of both the nucleoside substrate and the nucleophile.

| Factor | Implication for this compound | Favored Pathway |

| Substrate | Primary (5'-carbon) | SN2 |

| Leaving Group | Good (Tosylate) | Favors both, but enables SN2 |

| Carbocation | Unstable primary carbocation | SN1 disfavored |

| Nucleophile | Typically strong nucleophiles are used | SN2 |

The SN2 reaction of this compound with various nucleophiles is a robust method for introducing new functional groups at the 5'-position.

Azides: Reaction with azide (B81097) salts, such as sodium azide (NaN₃) or lithium azide (LiN₃) in a polar aprotic solvent like dimethylformamide (DMF), efficiently produces 5'-azido-2'-deoxyuridine. nih.govprepchem.com This azido (B1232118) derivative is a valuable precursor for synthesizing 5'-amino-2'-deoxyuridine via reduction or for use in "click chemistry" reactions. For example, reacting 5-trifluoromethyl-5'-O-(p-tolylsulfonyl)-2'-deoxyuridine with lithium azide in DMF at 85-90°C yields the corresponding 5'-azido product. nih.gov

Iodides: The tosyl group can be displaced by iodide ions, typically from sodium iodide (NaI) in a solvent like acetone (B3395972) (a Finkelstein reaction). This reaction yields 5'-iodo-2'-deoxyuridine. The iodo- a derivative is itself a useful intermediate, as iodide is also a good leaving group for subsequent substitutions.

Thiolates: Nucleophilic attack by thiolate anions (RS⁻), generated from thiols (RSH) and a base, results in the formation of 5'-thioether derivatives. These reactions are crucial for introducing sulfur-containing moieties into nucleosides.

Amines: Primary and secondary amines can also act as nucleophiles to displace the tosylate, leading to the formation of 5'-amino-2'-deoxyuridine derivatives. This reaction provides a direct route to these important compounds, which are often incorporated into modified oligonucleotides.

| Nucleophile | Reagent Example | Product |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 5'-Azido-2'-deoxyuridine |

| Iodide (I⁻) | Sodium Iodide (NaI) | 5'-Iodo-2'-deoxyuridine |

| Thiolate (RS⁻) | Sodium thiomethoxide (NaSCH₃) | 5'-Methylthio-2'-deoxyuridine |

| Amine (RNH₂) | Ammonia (NH₃) | 5'-Amino-2'-deoxyuridine |

A hallmark of the SN2 mechanism is the inversion of configuration at the carbon center where the substitution occurs. However, the 5'-carbon of 2'-deoxyuridine (B118206) is not a stereocenter. It is a prochiral center, but the substitution reaction itself does not create a new chiral center unless the incoming nucleophile is chiral. Therefore, the reaction proceeds with a defined stereochemistry (backside attack), but it does not result in the formation of a diastereomer of the nucleoside. The chirality of the existing stereocenters in the deoxyribose sugar (C1', C3', and C4') remains unaffected by the reaction at the 5'-position.

Intramolecular Cyclization Phenomena and Prevention Strategies

A significant competing side reaction in the chemistry of 5'-tosyl nucleosides is intramolecular cyclization. This occurs when a nucleophilic atom within the same molecule attacks the electrophilic C5' center, displacing the tosylate leaving group and forming a new ring.

In pyrimidine (B1678525) nucleosides like uridine (B1682114), the oxygen atom at the C2 position (O²) of the uracil (B121893) base is nucleophilic. This oxygen can attack the C5' carbon, leading to the formation of a bicyclic product known as an O²,5'-anhydro-2'-deoxyuridine (also referred to as O²,5'-cyclouridine). ias.ac.inrsc.org This intramolecular SN2 reaction is often promoted by basic conditions, which can increase the nucleophilicity of the uracil ring system.

While the prompt mentions 2,2'-anhydrouridine (B559692) as an example, this specific compound is formed from the attack of the O² atom onto the C2' position, a common reaction in ribonucleosides with a 2'-leaving group. For a 2'-deoxy-5'-tosyluridine, the relevant and most common intramolecular cyclization product involves the 5'-position, yielding the O²,5'-anhydro derivative.

To favor the desired intermolecular nucleophilic substitution over the undesired intramolecular cyclization, strategies are employed to reduce the nucleophilicity of the pyrimidine base.

One effective strategy is the formation of a nucleoside N-oxide . In the case of uridine derivatives, oxidation at the N1 position can be performed. The introduction of an N1-oxide modifies the electronic properties of the uracil ring, withdrawing electron density and thereby reducing the nucleophilicity of the O² atom. This modification suppresses the tendency for the O² to attack the 5'-carbon, thus inhibiting the formation of the O²,5'-anhydro side product and allowing the desired intermolecular reaction with an external nucleophile to proceed in higher yield. While N1-methylpseudouridine is known to modulate other properties, the principle of modifying the nucleobase to alter reactivity is well-established. nih.gov Other strategies, such as the introduction of protecting groups at the N3 position of the uracil ring, can also serve to prevent this unwanted cyclization.

Transformations Involving Organometallic Reagents

Organometallic reagents, known for their potent nucleophilicity and basicity, can engage with this compound at either the sugar or the base moiety, depending on the nature of the reagent and the reaction conditions.

Grignard reagents (RMgX) are powerful organometallic nucleophiles capable of reacting with this compound. masterorganicchemistry.comyoutube.com The primary reaction pathway is an SN2 displacement of the tosylate at the 5'-position to form a new carbon-carbon bond. This transformation extends the carbon chain at the 5'-position of the nucleoside.

However, the high basicity of Grignard reagents can lead to side reactions. Furthermore, while highly effective at attacking carbonyls, their utility in SN2 reactions can be limited. masterorganicchemistry.com A competing reaction pathway involves the nucleophilic addition of the Grignard reagent to the uracil ring. The C5-C6 double bond of the uracil base acts as a Michael acceptor, with the C6 position being electrophilic. nih.govacs.org This type of conjugate addition to the uracil ring has been well-documented, particularly in intramolecular cyclization reactions where a 5'-nucleophile attacks the C6 position. acs.orgresearchgate.net Protonation or Lewis acid coordination at the uracil carbonyl oxygen enhances the electrophilicity of the C6 position, facilitating this addition. nih.gov

Due to the potential for multiple reaction pathways with Grignard reagents, "softer" organometallic nucleophiles like organocuprates (Gilman reagents, R₂CuLi) are often preferred for such transformations. masterorganicchemistry.com Organocuprates are particularly adept at both SN2 reactions and 1,4-conjugate additions, offering greater selectivity. masterorganicchemistry.comyoutube.com They can effectively displace the 5'-tosylate or add to the C6 position of the uracil ring with higher efficiency and fewer side reactions compared to Grignard reagents. masterorganicchemistry.comchemistrysteps.com

| Reagent Type | Primary Reaction Site | Secondary/Potential Reaction Site | Product Type |

| Grignard Reagent (RMgX) | 5'-Carbon (SN2 displacement) | C6 of Uracil (Michael addition) | 5'-Alkyl-2'-deoxyuridine |

| Organocuprate (R₂CuLi) | 5'-Carbon (SN2 displacement) | C6 of Uracil (Michael addition) | 5'-Alkyl-2'-deoxyuridine or 5,6-Dihydrouridine derivative |

The direct conversion of this compound to a C-methylated pyrimidinone nucleoside using organometallic reagents is not a single-step process. The starting material's primary reactive site for organometallics is the 5'-position. The formation of a C-methylated pyrimidinone requires modification of the uracil base itself, which typically involves a multi-step synthetic sequence. Such modified nucleosides, like 5-methyl-2-pyrimidinone-1-β-D(2'-deoxyriboside), are valuable for studying DNA-protein interactions and enzyme mechanisms. nih.gov

A plausible, though indirect, pathway originating from a uridine derivative would involve the following transformations:

Activation of the C4 Position: The C4 carbonyl of the uracil ring is not susceptible to direct displacement. It must first be activated by converting it into a more effective leaving group. Common methods include treatment with Lawesson's reagent to yield a 4-thiouracil (B160184) derivative or reaction with activating agents like phosphoryl chloride or triazole to form a 4-chloro or 4-triazolyl intermediate.

Nucleophilic Substitution: The activated C4 position can then undergo nucleophilic substitution. To form a pyrimidinone, this step is typically an amination or hydrolysis that regenerates a carbonyl-like function or installs a group that can be converted to it.

C5-Methylation: Methylation at the C5 position can be achieved through various electrophilic methylation reactions, though this is more commonly performed on uracil or cytosine precursors before incorporation into the full nucleoside structure.

The role of the initial 5'-O-tosyl group in this specific context would be as a protecting group or as a handle for other modifications, rather than a direct participant in the pyrimidinone formation.

| Step | Transformation | Typical Reagents | Intermediate/Product |

| 1 | Activation of C4-Carbonyl | P₂S₅ / Pyridine (B92270) or POCl₃ | 4-Thiouridine or 4-Chlorouridine derivative |

| 2 | Introduction of C5-Methyl | Formaldehyde / Reducing Agent | 5-Methyluridine derivative |

| 3 | Conversion to 2-Pyrimidinone | Oxidation or other specific transformations | C-Methylated Pyrimidinone Nucleoside |

Reactivity Profile in Biomolecule Conjugation

The most significant and widely exploited feature of this compound in synthetic chemistry is its role as a versatile precursor for biomolecule conjugation. The tosylate group at the 5'-position is an outstanding leaving group, rendering the 5'-carbon highly susceptible to SN2 attack by a wide array of nucleophiles. This reactivity provides a robust method for the 5'-functionalization of deoxyuridine.

This strategy is fundamental to the synthesis of modified oligonucleotides and nucleoside-biomolecule conjugates designed for therapeutic or diagnostic purposes. nih.gov By reacting this compound with a molecule containing a nucleophilic functional group (e.g., an amine, thiol, or azide), a stable covalent bond is formed. For instance, research has shown that tosylated uridine precursors are readily converted to 5'-azido or 5'-thioacetate derivatives. researchgate.net These intermediates can then be used in subsequent high-efficiency conjugation reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or thiol-maleimide coupling, to attach peptides, proteins, or fluorescent labels. researchgate.netmdpi.com

The conjugation of peptides to oligonucleotides at the 5'-end is a common strategy to enhance cellular uptake, modulate immune response, or direct the oligonucleotide to specific tissues or cellular compartments. nih.govnih.gov The reliable displacement of the 5'-tosylate by nucleophiles like primary amines or thiols on a peptide is a cornerstone of this approach.

| Nucleophile | Reagent Example | 5'-Functional Group | Application in Bioconjugation |

| Azide Ion | Sodium Azide (NaN₃) | 5'-Azido (-N₃) | Precursor for "Click Chemistry" (CuAAC, SPAAC) |

| Thiolate Ion | Potassium Thioacetate (B1230152) (KSAc) | 5'-Thioacetate (-SAc) | Precursor for thiols, disulfide bonds, thiol-ene chemistry |

| Amine | Peptide-NH₂ | 5'-Amino (-NH-Peptide) | Direct conjugation of peptides/proteins |

| Thiol | Peptide-SH | 5'-Thioether (-S-Peptide) | Direct conjugation of cysteine-containing peptides |

Iv. Derivatization and Synthesis of Advanced Nucleoside Analogues

Diversification of the 5'-Position via Tosylate Displacement

The tosyl group at the 5'-position of 2'-deoxyuridine (B118206) is readily displaced by a variety of nucleophiles, providing a direct route to 5'-substituted nucleoside analogues. This approach is fundamental in medicinal chemistry and chemical biology for the development of antiviral and anticancer agents, as well as molecular probes.

Introduction of Azido (B1232118) and Amino Moieties

The introduction of azido and amino groups at the 5'-position of 2'-deoxyuridine is a common strategy to generate valuable synthetic intermediates and biologically active compounds.

The synthesis of 5'-azido-2',5'-dideoxyuridine (B8305447) derivatives can be efficiently achieved by reacting the corresponding 5'-O-p-toluenesulfonyl-2'-deoxyuridine with an azide (B81097) salt, such as lithium azide or sodium azide, in a polar aprotic solvent like N,N-dimethylformamide (DMF). For instance, 5-trifluoromethyl-5'-O-(p-tolylsulfonyl)-2'-deoxyuridine is converted to 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine by treatment with lithium azide in DMF at elevated temperatures (85-90 °C) for 2 hours. nih.gov Similarly, other 5-substituted-2'-deoxyuridine tosylates can be converted to their 5'-azido counterparts under similar conditions.

The resulting 5'-azido nucleosides are stable intermediates that can be readily converted to the corresponding 5'-amino nucleosides. A standard and effective method for this transformation is catalytic hydrogenation. The 5'-azido group is reduced to a primary amine using hydrogen gas in the presence of a palladium on charcoal (Pd/C) catalyst. nih.gov This reaction is typically carried out in a solvent mixture such as ethanol-water at room temperature and moderate hydrogen pressure. nih.gov This two-step process, tosylation followed by azide displacement and subsequent reduction, represents a reliable method for the preparation of 5'-amino-2',5'-dideoxyuridine (B8528164) analogues. nih.gov

| Reactant | Reagent(s) | Product | Yield (%) | Reference |

| 5-Trifluoromethyl-5'-O-(p-tolylsulfonyl)-2'-deoxyuridine | LiN₃ in DMF | 5-Trifluoromethyl-5'-azido-2',5'-dideoxyuridine | Not specified | nih.gov |

| 5-Trifluoromethyl-5'-azido-2',5'-dideoxyuridine | H₂, 10% Pd/C in EtOH/H₂O | 5-Trifluoromethyl-5'-amino-2',5'-dideoxyuridine | Not specified | nih.gov |

| 5-(Hydroxymethyl)-2'-deoxyuridine (via tosylation) | LiN₃, then H₂/Pd-C | 5-(Aminomethyl)-2'-deoxyuridine | Not specified | nih.gov |

Synthesis of Deoxy- and Thio-Substituted Nucleosides

The versatility of the 5'-tosyl group extends to the synthesis of nucleosides lacking a 5'-hydroxyl group (5'-deoxy nucleosides) and those where the 5'-oxygen is replaced by sulfur (5'-thio nucleosides).

While direct displacement of the tosyl group with a hydride source can be challenging, an alternative and common method to achieve 5'-deoxygenation involves the reduction of a 5'-halogenated intermediate. The 5'-O-tosyl-2'-deoxyuridine can be converted to a 5'-iodo derivative by reaction with sodium iodide. Subsequent reduction of the 5'-iodo-2',5'-dideoxyuridine with a reducing agent such as tributyltin hydride in the presence of a radical initiator like azobisisobutyronitrile (AIBN) affords the desired 5'-deoxy-2'-deoxyuridine.

The synthesis of 5'-thio-substituted nucleosides can be accomplished by reacting 2'-Deoxy-5'-O-p-toluenesulfonyluridine with a sulfur nucleophile. For example, treatment with sodium thioacetate (B1230152) in a suitable solvent leads to the formation of 5'-S-acetyl-5'-thio-2'-deoxyuridine. The acetyl protecting group can then be removed under basic conditions, such as with methanolic ammonia, to yield the free 5'-thio-2'-deoxyuridine. Alternatively, direct displacement with a thiol, such as benzyl (B1604629) mercaptan in the presence of a base, can also be employed to introduce a protected thioether at the 5'-position, which can be subsequently deprotected if necessary. rsc.org

| Starting Material | Reagent(s) | Intermediate | Reagent(s) | Final Product | Reference |

| This compound | NaI | 5'-Iodo-2',5'-dideoxyuridine | Bu₃SnH, AIBN | 5'-Deoxy-2'-deoxyuridine | - |

| This compound | NaSAc | 5'-S-Acetyl-5'-thio-2'-deoxyuridine | NH₃/MeOH | 5'-Thio-2'-deoxyuridine | - |

| 2,2'-Anhydro-1-(β-D-arabinofuranosyl)uracil | NaSEt or NaSBn | - | - | 2'-S-Ethyl- or 2'-S-Benzyl-2'-thiouridine | rsc.org |

Preparation of Modified Nucleoside Scaffolds

Beyond simple 5'-modifications, this compound serves as a precursor for more profound structural alterations of the nucleoside scaffold, including changes in the sugar configuration and modifications of the pyrimidine (B1678525) base itself.

Sugar-Modified Nucleosides with Altered Configurations

The inherent reactivity of the tosylated 5'-position can be exploited to induce intramolecular reactions that lead to changes in the stereochemistry of the sugar moiety. A key intermediate in this context is the 2,2'-anhydronucleoside. Treatment of a suitably protected uridine (B1682114) derivative with a dehydrating agent can lead to the formation of a 2,2'-anhydro bridge. google.com This strained cyclic structure is susceptible to nucleophilic attack at the C2' position, which proceeds with inversion of configuration, leading to the formation of arabinofuranosyl nucleosides. For example, 2,2'-anhydro-1-(β-D-arabinofuranosyl)uracil can be synthesized and subsequently used to generate various 2'-substituted arabino nucleosides. rsc.org While not a direct reaction of the 5'-tosyl group, the synthesis of these anhydro intermediates is a common strategy in nucleoside chemistry to alter the sugar pucker and introduce functionality at the 2'-position with arabino configuration.

Base-Modified Nucleosides through Anhydrocyclic Intermediates

Intramolecular cyclization involving the 5'-position and the pyrimidine base can lead to the formation of anhydrocyclic intermediates, which are valuable for subsequent base modifications. Specifically, treatment of this compound with a base can induce the formation of O²,5'-cyclo-2'-deoxyuridine. This anhydro bridge between the sugar and the base activates the pyrimidine ring for nucleophilic attack. The O²,5'-anhydro intermediate can then be reacted with various nucleophiles to introduce modifications at the C2 position of the uracil (B121893) ring, which is otherwise unreactive. This strategy provides a route to base-modified nucleosides that are not easily accessible through direct substitution on the uracil ring. Several 2,5'-anhydro analogues of biologically active nucleosides have been synthesized and evaluated for their therapeutic potential. nih.gov

Synthesis of Nucleoside Phosphate (B84403) and Polyphosphate Derivatives

The conversion of nucleosides to their corresponding 5'-mono-, di-, and triphosphates is a critical step in the synthesis of biologically active nucleotides and their analogues. The 5'-O-tosyl group provides an excellent electrophilic center for displacement by various phosphate species.

The synthesis of 2'-deoxyuridine-5'-monophosphate (dUMP) can be achieved by reacting this compound with a phosphate salt, such as tributylammonium (B8510715) phosphate, in a suitable solvent. nih.govsigmaaldrich.comselleckchem.com

For the preparation of 2'-deoxyuridine-5'-diphosphate (dUDP), the tosylated precursor is reacted with a pyrophosphate salt, often as a tetrabutylammonium (B224687) salt, which enhances its solubility and nucleophilicity in organic solvents. acs.orgcapes.gov.brrsc.org

Similarly, 2'-deoxyuridine-5'-triphosphate (B1264416) (dUTP) can be synthesized by the displacement of the 5'-tosyl group with a pyrophosphate or triphosphate species. A common method involves the reaction with tris(tetrabutylammonium) pyrophosphate. nih.govmdpi.comnih.govresearchgate.netmdpi.com These phosphorylation reactions are fundamental for producing the building blocks required for oligonucleotide synthesis and for studying the interactions of nucleotides with enzymes.

| Product | Phosphorylating Agent | Reference |

| 2'-Deoxyuridine-5'-monophosphate (dUMP) | Tributylammonium phosphate | nih.govsigmaaldrich.comselleckchem.com |

| 2'-Deoxyuridine-5'-diphosphate (dUDP) | Tetrabutylammonium pyrophosphate | acs.orgcapes.gov.brrsc.org |

| 2'-Deoxyuridine-5'-triphosphate (dUTP) | Tris(tetrabutylammonium) pyrophosphate | nih.govmdpi.comnih.govresearchgate.netmdpi.com |

Utilization in the Formation of Nucleoside Mono-, Di-, and Triphosphates

The synthesis of nucleoside 5'-phosphates is a fundamental process for creating the building blocks of DNA and RNA, as well as compounds with diverse biological activities. While numerous methods exist for the phosphorylation of nucleosides, the use of tosylated precursors offers a reliable route.

The conversion of a 5'-O-tosylated nucleoside to its corresponding 5'-monophosphate can be achieved through reaction with a suitable phosphate source. Subsequently, the monophosphate can be further phosphorylated to the di- and triphosphate forms using various chemical or enzymatic methods. A common chemical approach is the "one-pot, three-step" Ludwig-Eckstein synthesis, which involves the initial monophosphorylation of a nucleoside, followed by reaction with pyrophosphate to yield the triphosphate. Although this method typically starts from the unprotected nucleoside, the principle of activating the 5'-hydroxyl group is analogous to the utility of a pre-activated tosylated precursor.

Research into the synthesis of 2'-deoxynucleoside-5'-triphosphates (dNTPs) highlights facile and efficient methods for their gram-scale chemical production from the corresponding nucleosides. nih.gov These improved "one-pot, three-step" strategies involve monophosphorylation, reaction with tributylammonium pyrophosphate, and subsequent hydrolysis of a cyclic intermediate to furnish the desired dNTPs in good yields. nih.gov This general methodology can be applied to the synthesis of 2'-deoxyuridine-5'-triphosphate (dUTP).

Furthermore, the synthesis of C5-modified 2'-deoxyuridine-5'-triphosphates demonstrates the robustness of triphosphate synthesis protocols for creating functionalized nucleic acid precursors. mdpi.com

Below is a representative table of reaction components often involved in the synthesis of nucleoside triphosphates from nucleoside precursors.

| Reactant/Reagent | Function | Typical Reaction Stage |

| 2'-Deoxyuridine (or derivative) | Starting Material | Initial Phosphorylation |

| Phosphorylating Agent (e.g., POCl₃) | Phosphate Donor | Monophosphate Formation |

| Pyrophosphate (as a salt) | Phosphate Donor | Di- and Triphosphate Formation |

| Coupling/Activating Agents | Facilitates Phosphorylation | Phosphorylation Steps |

| Solvent (e.g., Anhydrous DMF) | Reaction Medium | All Stages |

Construction of Non-Hydrolyzable Pyrophosphonate Analogues

Non-hydrolyzable analogues of nucleoside pyrophosphates are invaluable tools for studying the mechanisms of enzymes that process nucleotides, as they can act as potent inhibitors by mimicking the natural substrate without being cleaved. The replacement of the labile P-O-P bond of the pyrophosphate moiety with a more stable P-C-P or P-N-P linkage is a common strategy.

The synthesis of such analogues can be approached by reacting a 5'-activated nucleoside, like this compound, with a non-hydrolyzable pyrophosphonate analogue. For instance, the synthesis of 2'-deoxyuridine 5'-(α,β-imido)triphosphate (dUPNPP), a non-hydrolyzable analogue of dUTP, involves the initial synthesis of the corresponding imidodiphosphate (dUPNP), which is then enzymatically phosphorylated to the triphosphate. nih.gov This analogue has been shown to be a potent competitive inhibitor of dUTPase. nih.gov

Research has also focused on the synthesis of other diphosphate (B83284) analogues of nucleosides, such as 5-iodo-2'-deoxyuridine-5'-diphosphate analogues, which include phosphonoacetamido and phosphonosulfamoyl derivatives. rsc.org These syntheses often start from the corresponding nucleoside and involve multi-step chemical transformations to introduce the non-hydrolyzable linkage. rsc.org

The table below summarizes some non-hydrolyzable linkages used in pyrophosphonate analogues.

| Linkage | Chemical Structure | Stability to Hydrolysis |

| Phosphonoacetamido | -P(O)(OH)-CH₂-C(O)-NH- | High |

| Imidodiphosphate | -P(O)(OH)-NH-P(O)(OH)- | High |

| Methylenebisphosphonate | -P(O)(OH)-CH₂-P(O)(OH)- | High |

V. Strategic Applications in Complex Chemical Synthesis

Role as a Building Block in Oligonucleotide Synthesis

2'-Deoxy-5'-O-p-toluenesulfonyluridine is a modified nucleoside that can be incorporated into synthetic DNA and RNA strands. portico.org The presence of the 5'-tosyl group provides a reactive handle for a variety of chemical transformations, making it an invaluable tool for the synthesis of custom oligonucleotides with specific properties.

While not a direct participant in the classic native chemical ligation (NCL) of peptides, which involves the reaction of a C-terminal thioester with an N-terminal cysteine, this compound is a key precursor in modern oligonucleotide ligation strategies, most notably "click chemistry". nih.gov The tosyl group is readily displaced by an azide (B81097) nucleophile (from sodium azide) to produce 5'-azido-2',5'-dideoxyuridine (B8305447). nih.govscielo.br This azido-modified nucleoside is a critical component for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a powerful and highly efficient ligation reaction that can join oligonucleotides or attach labels and other functionalities. scielo.br

Furthermore, the tosyl group itself can be directly involved in ligation. For instance, template-dependent chemical ligation of a 3'-phosphorothioate and a 5'-tosyl oligonucleotide has been demonstrated to join two synthetic oligonucleotides. glenresearch.com This highlights the versatility of the tosyl group as a reactive moiety for forming new linkages in oligonucleotide assembly.

As a modified deoxyribonucleoside, this compound serves as a building block for the synthesis of modified DNA. portico.org Its incorporation into an oligonucleotide chain introduces a site for post-synthetic modification. While this specific compound is a deoxyribonucleoside, the principles of its reactivity can be extended to the synthesis of modified ribonucleosides for RNA applications. The ability to introduce specific modifications at the 5'-position is crucial for studying nucleic acid structure and function, as well as for developing therapeutic oligonucleotides. nih.gov

Precursor for Chemically Modified Nucleosides with Research Utility

The reactivity of the 5'-tosyl group makes this compound an excellent starting material for the synthesis of a wide range of chemically modified nucleosides. These modified nucleosides are indispensable tools for biochemical and biomedical research.

A prime example is its conversion to 5'-azido-2',5'-dideoxyuridine. nih.govscielo.br The resulting azido-nucleoside is a versatile intermediate that can be used in various bioorthogonal reactions, allowing for the specific labeling and detection of nucleic acids. Other modifications can be introduced by reacting the tosylated uridine (B1682114) with different nucleophiles. For example, displacement of the tosyl group with a thiol-containing nucleophile can yield 5'-thio-modified nucleosides, which are useful for studying enzymatic mechanisms and for the construction of novel biomaterials.

| Precursor | Reagent | Product | Research Utility |

| This compound | Sodium azide (NaN₃) | 5'-Azido-2',5'-dideoxyuridine | Click chemistry, bioconjugation nih.govscielo.br |

| This compound | Thiourea followed by hydrolysis | 5'-Thio-2'-deoxyuridine | Introduction of thiol groups for cross-linking and surface attachment |

| This compound | Amines (R-NH₂) | 5'-Amino-2'-deoxyuridine derivatives | Altering charge and binding properties of oligonucleotides |

Functionalization of Oligonucleotides for Bioconjugation (e.g., Gold Nanoparticle Conjugation)

The conjugation of oligonucleotides to other molecules, such as proteins, fluorophores, and nanoparticles, is essential for many diagnostic and therapeutic applications. This compound plays a crucial role in preparing oligonucleotides for such conjugations.

A common strategy for attaching oligonucleotides to gold nanoparticles is through a thiol linkage. google.commdpi.com While direct displacement of the tosyl group on a fully synthesized oligonucleotide with a thiol can be challenging, a more common approach involves converting the 5'-tosyl group to a more suitable functional group, such as a thiol or an amine, either at the nucleoside level before incorporation or post-synthetically on the oligonucleotide. For example, a "Universal Tosyl Phosphoramidite" has been used to introduce a 3'-tosyl group onto an oligonucleotide, which can then be displaced by a thiol-modified linker for subsequent conjugation to gold nanoparticles. glenresearch.com This demonstrates the utility of the tosyl group as a reactive handle for introducing the necessary functionality for bioconjugation. The resulting oligonucleotide-gold nanoparticle conjugates have applications in areas such as biosensing and diagnostics. glenresearch.com

Intermediate in the Synthesis of Research Reagents and Pharmaceutical Leads

The chemical versatility of this compound makes it a valuable intermediate in the synthesis of nucleoside analogues with potential therapeutic activity. Many antiviral and anticancer drugs are modified nucleosides.

A prominent example is the synthesis of the anti-HIV drug Zidovudine (AZT). Although the starting material is typically thymidine (B127349), the synthesis involves the tosylation or mesylation of a hydroxyl group to create a good leaving group, which is then displaced by an azide. who.intsciencesnail.com This synthetic strategy is directly analogous to the reactions of this compound. Similarly, the synthesis of Telbivudine, an antiviral drug used to treat hepatitis B, involves the tosylation of a thymidine derivative as a key step. portico.orggoogle.com

The synthesis of 5-trifluoromethyl-5'-amino-2',5'-dideoxyuridine, a compound with antiviral and antineoplastic properties, starts from 5-trifluoromethyl-2'-deoxyuridine, which is first tosylated and then converted to the 5'-azido derivative, followed by reduction to the 5'-amino compound. nih.gov This multi-step synthesis highlights the importance of the tosylated intermediate in accessing biologically active nucleoside analogues.

Vi. Analytical and Spectroscopic Characterization in Research Investigations

Advanced Spectroscopic Methodologies for Structural Elucidation of Derivatives

Spectroscopic methods are indispensable tools for the detailed structural analysis of 2'-Deoxy-5'-O-p-toluenesulfonyluridine and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for the precise assignment of the molecular structure.

For this compound, the ¹H NMR spectrum exhibits characteristic signals for the protons of the deoxyribose sugar, the uracil (B121893) base, and the p-toluenesulfonyl (tosyl) group. The chemical shifts and coupling constants of these protons provide valuable information about their connectivity and stereochemistry. For instance, the anomeric proton (H-1') of the deoxyribose ring typically appears as a triplet, and its coupling constant can confirm the β-configuration of the nucleoside.

Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the unambiguous assignment of the carbon skeleton. nih.gov

Table 1: Representative ¹H NMR Spectral Data for 2'-Deoxyuridine (B118206) Derivatives

| Proton | 2'-Deoxyuridine (in D₂O) level.com.tw | 5-(Cyclopropylethynyl)-2'-deoxyuridine (in DMSO-d₆) |

| H-6 | 7.87 ppm (d) | 8.11 ppm (s) |

| H-5 | 5.89 ppm (d) | - |

| H-1' | 6.28 ppm (t) | 6.10 ppm (t) |

| H-3' | 4.47 ppm (m) | 4.29-4.16 ppm (m) |

| H-4' | 4.06 ppm (m) | 3.83-3.74 ppm (m) |

| H-5' | 3.85, 3.78 ppm (m) | - |

| H-2' | 2.42, 2.38 ppm (m) | - |

| OH-3' | - | 5.23 ppm (d) |

| OH-5' | - | 5.10 ppm (t) |

| NH-3 | - | 11.55 ppm (s) |

This table presents data for related compounds to illustrate typical chemical shift ranges.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry can confirm the successful addition of the tosyl group to the 2'-deoxyuridine molecule by identifying the correct molecular ion peak.

Furthermore, fragmentation patterns observed in the mass spectrum can provide valuable structural information. The fragmentation of nucleosides in a mass spectrometer often involves cleavage of the glycosidic bond between the sugar and the base, as well as fragmentation of the sugar moiety itself. nih.govnih.gov Analysis of these fragment ions can help to confirm the identity of the base and the sugar, as well as the position of the tosyl group. For instance, in the mass spectrum of 2'-deoxyuridine, a prominent fragment ion corresponding to the deoxyribose moiety is often observed at m/z 117 after the loss of the uracil base. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the uracil base in this compound. The uracil base exhibits a characteristic absorption maximum (λmax) in the ultraviolet region of the electromagnetic spectrum.

While the tosyl group itself does not significantly absorb in the near-UV region, its presence can subtly influence the electronic environment of the uracil chromophore. The UV-Vis spectrum is primarily used to confirm the presence of the uracil base and can be a useful tool for quantifying the concentration of the compound in solution. For example, various 5-substituted-2'-deoxyuridines show characteristic UV absorption spectra. nih.gov The UV-vis spectrum of 5-(Cyclopropylethynyl)-2'-deoxyuridine in methanol (B129727) shows absorption maxima at 226 nm and 296 nm.

Vii. Computational and Theoretical Investigations of Tosylated Nucleoside Reactivity

Molecular Modeling of Reaction Pathways and Intermediates

Molecular modeling has become an indispensable tool for mapping the complex reaction pathways of tosylated nucleosides. These methods allow for the visualization and energetic evaluation of the entire reaction coordinate, from reactants to products, including the identification of transient intermediates. A key area of investigation is the intramolecular cyclization of 5'-O-tosylated nucleosides, a common and synthetically important reaction.

For instance, a theoretical study on the intramolecular cyclization of O-tosyl phytosphingosines, which share a similar reactive moiety with 2'-Deoxy-5'-O-p-toluenesulfonyluridine, has provided valuable mechanistic insights. researchgate.netcsic.es In such reactions, a nucleophilic group within the molecule attacks the carbon bearing the tosyl group, leading to the formation of a cyclic product. Molecular modeling can trace the geometric changes and energy profiles of this process.

A common reaction pathway for this compound involves the nucleophilic attack of the O2 of the uracil (B121893) base onto the C5' of the deoxyribose sugar, leading to the formation of an O2,5'-anhydrouridine derivative. This intramolecular SN2 reaction proceeds through a series of conformational changes in the sugar ring and the glycosidic bond to allow the reacting centers to come into proximity.

Computational studies can model this process, identifying key intermediates and the energetic barriers between them. For example, density functional theory (DFT) has been used to investigate the ring-closing reaction of 3-N-methylthymidine derivatives, where an intramolecular carbonate nucleophile attacks the 5'-position, displacing a tosyl leaving group. figshare.com These studies provide optimized geometries and computed free enthalpies for the intermediates and transition states along the reaction pathway.

Table 1: Key Intermediates in the Modeled Intramolecular Cyclization of a Tosylated Nucleoside Analogue

| Intermediate | Description | Key Structural Features |

| Reactant | The initial 5'-O-tosylated nucleoside. | Extended conformation with the tosyl group accessible. |

| Pre-reaction Complex | Conformation where the nucleophile is positioned for attack on the C5'. | Puckering of the sugar ring to bring O2 and C5' closer. |

| Product | The cyclized anhydronucleoside. | Formation of a new covalent bond between O2 and C5'. |

Quantum Chemical Calculations on Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are crucial for understanding the energetics and geometries of transition states in chemical reactions. The transition state is a high-energy, transient species that represents the energetic peak of a reaction pathway. Its structure and energy determine the activation energy and, consequently, the rate of the reaction.

A benchmark study on SN2 reactions at carbon and silicon using various ab initio and DFT methods has provided a robust framework for such calculations. nih.gov For the reaction of a chloride anion with methyl chloride, the transition state is a trigonal bipyramidal structure, and high-level calculations can predict its energy with considerable accuracy. nih.gov

In the context of the intramolecular cyclization of a 3-N-methylthymidine derivative, DFT calculations at the rwB97XD/6-31+G(d) level of theory with a CPCM solvent model for acetonitrile have been used to compute the free enthalpies of the transition states. figshare.com These calculations are vital for comparing the feasibility of different reaction pathways and understanding the factors that influence reaction rates.

Table 2: Calculated Energetic Properties of a Model SN2 Transition State

| Property | Value | Method |

| Activation Energy (Gas Phase) | +2.52 kcal/mol | CCSD(T)/aug-cc-pVQZ |

| Activation Energy (Acetonitrile) | Lower than gas phase | PCM model |

| Key Bond Distances (Å) | C-Nu: ~2.2, C-LG: ~2.3 | DFT Optimization |

Prediction of Structure-Reactivity Relationships and Reaction Outcomes

A primary goal of computational chemistry in this field is to predict how changes in the molecular structure of a tosylated nucleoside will affect its reactivity and the likely outcome of a reaction. By systematically modifying the structure in silico and calculating the resulting energetic and electronic properties, researchers can establish structure-reactivity relationships (SARs).

For example, the electronic nature of substituents on the p-toluenesulfonyl group or on the uracil base can significantly impact the electrophilicity of the C5' carbon and the nucleophilicity of the attacking group. Quantum chemical methods can quantify these effects through the calculation of atomic charges, molecular orbital energies (such as HOMO and LUMO), and other reactivity descriptors. These descriptors can then be correlated with experimentally observed reaction rates or product distributions.

Computational models can also predict the competition between different reaction pathways. For this compound, intermolecular nucleophilic substitution by an external nucleophile can compete with intramolecular cyclization. The outcome will depend on the relative activation energies of the two pathways, which can be calculated computationally.

Modern approaches even leverage machine learning and artificial intelligence to predict reaction outcomes based on large datasets of known reactions. neurips.ccwalisongo.ac.idresearchgate.net These methods can identify subtle patterns in reactivity that may not be immediately obvious from first-principles calculations alone. By combining DFT-based reactivity descriptors with machine learning algorithms, it is becoming increasingly possible to make accurate predictions about the behavior of complex molecules like this compound in various chemical environments.

Q & A

Q. What are the standard synthetic routes for preparing 2'-Deoxy-5'-O-p-toluenesulfonyluridine, and how are reaction conditions optimized?

The synthesis typically involves introducing a toluenesulfonyl (tosyl) group at the 5'-hydroxyl position of 2'-deoxyuridine. A common method uses toluenesulfonyl chloride (TsCl) in anhydrous pyridine or dimethylformamide (DMF) under controlled temperatures (0–25°C) to prevent side reactions. The reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through silica gel column chromatography. Yield optimization requires strict exclusion of moisture and precise stoichiometric control of TsCl .

Q. What analytical techniques are recommended for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P where applicable) is critical for structural confirmation, particularly to verify the tosyl group's presence. High-resolution mass spectrometry (HRMS) or ion-pair liquid chromatography-mass spectrometry (LC-MS) ensures molecular weight accuracy. Purity is assessed using reverse-phase HPLC with UV detection at 260 nm, exploiting the uridine base's absorbance .

Q. How should researchers handle and store this compound to ensure stability?

The compound should be stored in a desiccator at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the tosyl group. Handling requires anhydrous conditions, and solutions should be prepared in dry solvents (e.g., DMF, acetonitrile). Waste disposal must follow institutional guidelines for sulfonate-containing compounds .

Advanced Research Questions

Q. How does the tosyl group in this compound facilitate nucleophilic substitutions in antiviral drug synthesis?

The tosyl group acts as an excellent leaving group, enabling nucleophilic displacement at the 5'-position. For example, treatment with sodium iodide in acetone replaces the tosyl group with iodine, forming 5'-deoxy-5'-iodouridine derivatives. This intermediate is pivotal in synthesizing cyclouridine analogues (e.g., O²:2'-cyclouridine) for antiviral screening . Methodologically, reactions are conducted under reflux (60–80°C) with monitoring via ¹H NMR to track substitution completion .

Q. What role does this compound play in synthesizing metabolically stable phosphonate analogues for siRNA applications?

The compound serves as a precursor for 5'-deoxy-5'-phosphonate nucleosides. After tosyl group displacement, phosphonate moieties (e.g., methylenephosphonate) are introduced via Arbuzov or Michaelis-Becker reactions. These analogues resist phosphatase degradation, enhancing siRNA stability. For example, 5'-CH₂-P-modified ss-siRNAs show prolonged activity in HeLa cells, though potency depends on phosphonate charge density and steric compatibility with Ago-2 protein binding .

Q. How can researchers resolve contradictions in the antiviral activity data of derivatives synthesized from this compound?

Discrepancies often arise from substituent electronic effects or stereochemical variations. For instance, 5-fluorouracil derivatives may exhibit reduced activity due to altered hydrogen bonding with viral polymerases. Systematic structure-activity relationship (SAR) studies, combining molecular docking (e.g., with HIV-1 reverse transcriptase) and free-energy perturbation calculations, can identify critical substituent parameters. Cross-validation using in vitro antiviral assays (e.g., plaque reduction) is essential .

Q. What strategies improve the yield of 5'-modified uridine derivatives using this compound as an intermediate?

Yield optimization involves:

- Protecting group strategy : Temporary protection of the 3'-OH with tert-butyldimethylsilyl (TBDMS) groups prevents unwanted side reactions during tosylation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium iodide) accelerate iodine displacement in biphasic systems . Post-reaction quenching with triethylamine/acetonitrile minimizes acid-induced degradation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.